3-Fluoro-5-(trifluoromethyl)benzonitrile
Overview
Description
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds involves multiple steps, including halogenation, coupling reactions, and the introduction of nitrile groups. For instance, the synthesis of soluble fluoro-polyimides involves reacting a fluorine-containing aromatic diamine with aromatic dianhydrides, where the diamine is obtained by reducing a dinitro-compound synthesized by coupling a chloro-nitro-trifluoromethylbenzene with hydroquinone . Similarly, the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide, involves bromination, Grignard reaction, cyanidation, and amination . These methods could potentially be adapted for the synthesis of 3-Fluoro-5-(trifluoromethyl)benzonitrile by altering the substitution pattern on the benzene ring.
Molecular Structure Analysis
The molecular structure and crystal packing of trifluoromethylated benzanilides have been studied, revealing the importance of weak intermolecular interactions involving organic fluorine . These interactions include hydrogen bonds and the "fluorous effect," which could also be relevant to the molecular structure of 3-Fluoro-5-(trifluoromethyl)benzonitrile. The presence of the trifluoromethyl group can influence the conformational flexibility and crystal packing of the molecule.
Chemical Reactions Analysis
The reactivity of polyhalogenoaromatic compounds, such as pentafluoro-benzonitrile N-oxide, has been explored, showing that these compounds can undergo cycloaddition reactions with various alkenes and alkynes to form isoxazolines and isoxazoles . Although 3-Fluoro-5-(trifluoromethyl)benzonitrile is not a nitrile oxide, the presence of the nitrile group suggests that it may participate in similar types of cycloaddition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are often characterized by high thermal stability, low moisture absorption, and high hygrothermal stability, as seen in the polyimides derived from fluorinated diamines . The trifluoromethyl group contributes to these properties and is likely to impart similar characteristics to 3-Fluoro-5-(trifluoromethyl)benzonitrile. Additionally, the synthesis of 5-chloro-2,4,6-trifuoro-1,3-benzenedicarbonitrile demonstrates the potential for high purity and yield under optimized conditions, which could be relevant for the synthesis and purification of 3-Fluoro-5-(trifluoromethyl)benzonitrile .
Scientific Research Applications
Synthesis and Chemical Properties
- Selective Continuous Flow Iodination : The iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile via C–H lithiation and subsequent treatment with iodine under continuous flow conditions is a noteworthy application. This process, involving LDA and PhLi as effective bases, results in the reliable formation of the 3-iodo product, an important regioisomer in chemical synthesis (Dunn et al., 2018).
Radiochemistry and PET Imaging
- PET Tracer Synthesis : A significant application is in the preparation of the PET tracer [(18)F]FPEB for imaging the metabotropic glutamate subtype 5 receptor (mGluR5). The development of an automated radiosynthesis method for this tracer, as well as a simplified "one-pot" method for preparing the radiolabeling precursor, highlights its utility in clinical research (Lim et al., 2014).
Molecular Imaging
- Microfluidic Continuous-Flow Radiosynthesis : The synthesis of fluorine-18 labeled 3-fluoro-5-[(pyridin-3-yl)ethynyl] benzonitrile ([18F]FPEB) for imaging mGluR5 with a continuous-flow microfluidics device represents a groundbreaking application in molecular imaging. This achievement marks the first use of this technology for a PET radiopharmaceutical suitable for human use (Liang et al., 2014).
Receptor Antagonists Synthesis
- Androgen Receptor Antagonists : 3-Fluoro-5-(trifluoromethyl)benzonitrile derivatives are also used in synthesizing androgen receptor antagonists, such as MDV3100, demonstrating their relevance in medicinal chemistry (Li Zhi-yu, 2012).
Safety And Hazards
properties
IUPAC Name |
3-fluoro-5-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4N/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNUKEDZAYOEGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333878 | |
Record name | 3-Fluoro-5-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-(trifluoromethyl)benzonitrile | |
CAS RN |
149793-69-1 | |
Record name | 3-Fluoro-5-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoro-5-(trifluoromethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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